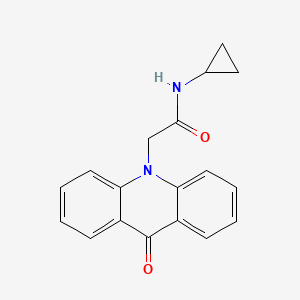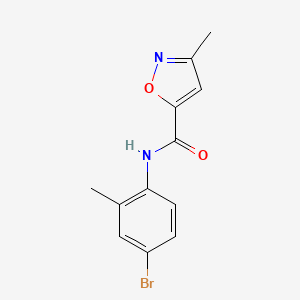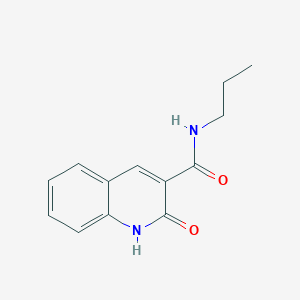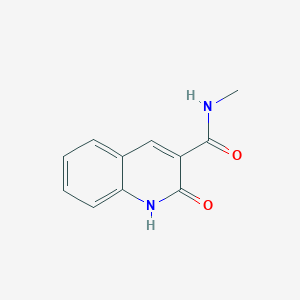
N-(4-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as EPCQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EPCQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用機序
The exact mechanism of action of EPCQ is not yet fully understood. However, studies have suggested that EPCQ induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. EPCQ has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, EPCQ has been reported to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
EPCQ has been shown to have several biochemical and physiological effects. Studies have reported that EPCQ inhibits the activity of various enzymes, including topoisomerase II, COX-2, and β-glucuronidase. EPCQ has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. Moreover, EPCQ has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of EPCQ is its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Moreover, EPCQ has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of EPCQ is its poor solubility in water, which may hinder its use in in vivo studies.
将来の方向性
There are several future directions for the research on EPCQ. One of the potential areas of research is the development of EPCQ-based nanomedicines for targeted drug delivery. Another area of research is the synthesis of EPCQ analogs with improved solubility and potency. Moreover, the mechanism of action of EPCQ needs to be further elucidated to fully understand its therapeutic potential. Finally, the preclinical and clinical studies of EPCQ need to be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, EPCQ is a synthetic compound with potential therapeutic properties. EPCQ exhibits broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. EPCQ has been shown to induce apoptosis in cancer cells, inhibit the activity of bacterial and fungal enzymes, and reduce the levels of pro-inflammatory cytokines. However, the mechanism of action of EPCQ needs to be further elucidated, and its preclinical and clinical studies need to be conducted to evaluate its safety and efficacy in humans.
合成法
EPCQ can be synthesized by various methods, including the reaction of 4-ethylphenylamine with 2-chloroquinoline-3-carboxylic acid, followed by the cyclization of the resulting intermediate with acetic anhydride. Another method involves the reaction of 4-ethylphenylamine with 2-aminoquinoline-3-carboxylic acid, followed by the cyclization with acetic anhydride. Both methods have been reported to yield EPCQ in good yields and high purity.
科学的研究の応用
EPCQ has been extensively studied for its potential therapeutic properties. Studies have shown that EPCQ exhibits potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. EPCQ has also been shown to possess antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Moreover, EPCQ has been reported to exhibit anti-inflammatory and analgesic properties.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-9-14(10-8-12)19-17(21)15-11-13-5-3-4-6-16(13)20-18(15)22/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDFCXFJCPKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)


![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)



![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)